The synthesis of fenoterol-d6 hydrobromide involves several key steps that incorporate deuterium into the fenoterol structure. One common method includes the use of deuterated solvents and reagents during the synthesis process to ensure that deuterium replaces specific hydrogen atoms in the fenoterol molecule.
Fenoterol-d6 hydrobromide can participate in various chemical reactions typical of beta-adrenergic agonists. Key reactions include:
These reactions are essential for modifying the compound for specific research applications or therapeutic uses .
Fenoterol-d6 hydrobromide acts primarily as an agonist at beta-2 adrenergic receptors located in bronchial smooth muscle. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in:
This mechanism is crucial for alleviating symptoms associated with asthma and other obstructive airway diseases, making fenoterol-d6 a valuable compound for both therapeutic and research purposes .
Fenoterol-d6 hydrobromide exhibits several notable physical and chemical properties:
These properties are critical for its application in both clinical settings and laboratory research .
Fenoterol-d6 hydrobromide has several significant applications:
The unique properties of fenoterol-d6 make it an essential tool for advancing our understanding of pharmacological mechanisms and improving therapeutic strategies for respiratory diseases .
Fenoterol-d6 Hydrobromide is a deuterium-labeled analog of the β₂-adrenergic agonist fenoterol hydrobromide (CAS 1944-12-3), where six hydrogen atoms are replaced with deuterium ( [6] [9]). Its molecular formula is C₁₇H₁₆D₆BrNO₄, with a molecular weight of 390.30 g/mol (390.307 g/mol in some sources) and a CAS Registry Number of 1286129-04-1 [1] [3] [7]. The deuterium atoms are strategically positioned at the 1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl moiety, as reflected in its IUPAC name: 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol hydrobromide [3] [7]. This isotopic labeling creates a mass shift of +6 Da compared to the non-deuterated compound, enabling precise distinction in mass spectrometry [3] [7].
The compound exists as a mixture of diastereomers due to its two chiral centers, denoted as (R,S)-(±)-Fenoterol Hydrobromide-d6 [3] [10]. It is typically supplied as a solid (neat) with storage recommendations at -20°C to maintain stability [1] [2]. Key spectroscopic identifiers include:
Table 1: Molecular Characteristics of Fenoterol-d6 Hydrobromide
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆D₆BrNO₄ |
Molecular Weight | 390.30 g/mol |
CAS Number | 1286129-04-1 |
Deuterium Positions | 1,1,1,2,3,3-Hexadeuterio moiety |
Parent Compound (CAS) | Fenoterol HBr (1944-12-3) |
Isotopic Purity | Typically ≥98% (supplier-dependent) |
Deuterated pharmaceuticals emerged in the 1960s following seminal work on isotope effects in drug metabolism, with fenoterol-d6 reflecting advancements in synthetic chemistry and analytical technologies [3] [7]. The rationale for deuteration arises from the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bonds exhibit higher dissociation energy (∼6–10 kcal/mol) than carbon-hydrogen (C-H) bonds. This reduces the rate of metabolic cleavage at deuterated sites, potentially enhancing metabolic stability and prolonging half-life [3] [7].
Fenoterol-d6 was developed explicitly as a research tool rather than a therapeutic agent, contrasting with FDA-approved deuterated drugs like deutetrabenazine. Its primary design objectives included:
Fenoterol-d6 Hydrobromide is indispensable in quantitative bioanalysis and receptor interaction studies due to its near-identical physicochemical properties to fenoterol, aside from mass differences [3] [7].
Analytical Chemistry Applications
Pharmacological Research
Table 2: Research Applications of Fenoterol-d6 Hydrobromide
Application Domain | Specific Use Cases |
---|---|
Quantitative Analysis | - LC-MS internal standard for bioequivalence studies - Pharmacokinetic profiling in preclinical models |
Metabolism Studies | - Identification of Phase I/II metabolites - Metabolic stability assessment in hepatocyte models |
Receptor Pharmacology | - β₂-Adrenoceptor binding affinity measurements - Stereoisomer-specific activity profiling |
Fenoterol-d6 Hydrobromide exemplifies the strategic use of isotopic labeling to address complex questions in drug development, positioning it as a critical reference material in regulatory-compliant analytics (e.g., FDA ANDA submissions) [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0